1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chlorophenyl group, often using a halogenation reaction.
Addition of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, while the 4-chlorophenyl group may interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and interactions.
1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and biological activity.
Uniqueness
1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid, often abbreviated as Boc-4-Cl-Pip-4-CA, is a piperidine derivative that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, a chlorobenzyl moiety, and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets.
The synthesis of Boc-4-Cl-Pip-4-CA typically involves several key steps:
- Protection of Piperidine : The piperidine ring is protected with a Boc group to prevent unwanted reactions.
- Introduction of Chlorobenzyl Group : The protected piperidine is reacted with 4-chlorobenzyl chloride in the presence of a base.
- Carboxylation : The intermediate compound undergoes carboxylation to introduce the carboxylic acid functional group.
This compound's molecular formula is , and its structure is significant for its biological activity, particularly in enzyme inhibition and receptor interactions .
Enzyme Inhibition
Boc-4-Cl-Pip-4-CA has shown promising activity as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : This compound exhibits strong inhibitory effects against AChE, which is crucial for the treatment of conditions like Alzheimer's disease. Studies indicate that similar piperidine derivatives have been effective in modulating cholinergic activity .
- Urease : The compound also demonstrates significant urease inhibitory activity, which can be beneficial in treating infections caused by urease-producing bacteria .
Antibacterial Activity
Research has indicated that compounds related to Boc-4-Cl-Pip-4-CA possess moderate to strong antibacterial properties against various strains, including:
- Salmonella typhi
- Bacillus subtilis
These findings suggest potential applications in developing new antibacterial agents .
Binding Affinity Studies
Docking studies have revealed that Boc-4-Cl-Pip-4-CA interacts favorably with biological macromolecules, indicating its potential as a lead compound in drug design. Binding interactions with bovine serum albumin (BSA) have also been assessed, showing pharmacological effectiveness that could translate into therapeutic applications .
Case Studies and Research Findings
The mechanism by which Boc-4-Cl-Pip-4-CA exerts its biological effects is primarily through its interactions with specific enzymes and receptors. The presence of the Boc group enhances stability and solubility, while the chlorobenzyl moiety contributes to binding affinity. This combination allows the compound to effectively inhibit enzyme activity and interact with biological targets .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSYFHQUVHQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647626 | |
Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644981-94-2 | |
Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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